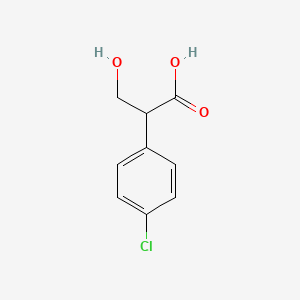

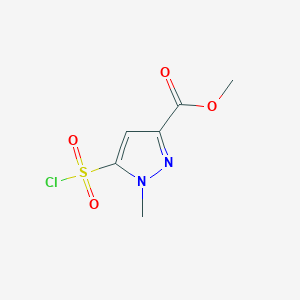

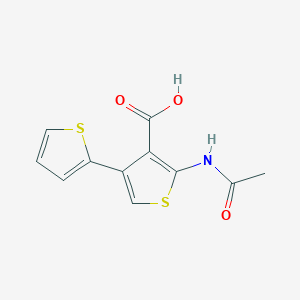

N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide, commonly known as EF-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EF-2 is a member of the furan-based carboxamide family, and its unique chemical structure makes it an attractive candidate for drug development. In

Scientific Research Applications

Synthesis and Anti-Bacterial Activities

N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide and its analogues have been investigated for their anti-bacterial activities against clinically isolated drug-resistant bacteria. The synthesis of these compounds involves the reaction of furan-2-carbonyl chloride with various anilines in the presence of triethylamine, followed by arylating through a Suzuki-Miyaura Cross-Coupling. These compounds, particularly N-(4-bromophenyl)furan-2-carboxamide analogues, have shown significant activity against drug-resistant A. baumannii, K. pneumoniae, E. cloacae, and MRSA. Docking studies and molecular dynamics (MD) simulations further validated their effectiveness, highlighting their potential as novel antibacterial agents (A. Siddiqa et al., 2022).

Antiprotozoal and Antifungal Agents

Furan-carboxamide derivatives, including N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide, have been synthesized and characterized for their potential as novel inhibitors of lethal H5N1 influenza A virus. These compounds, especially those with dimethyl-substituted heterocyclic moieties, demonstrated significant anti-influenza activity. This identifies them as promising candidates for the development of new treatments against H5N1 influenza A virus infections (Yu Yongshi et al., 2017).

Prodrug Development for Enhanced Drug Delivery

The development of prodrugs for amidines, such as the conversion of DB289 (2,5-bis[4-(N-methoxyamidino)phenyl]furan monomaleate) to DB75 (2,5-bis(4-guanylphenyl)furan dihydrochloride), is an area of interest. DB289 serves as a prodrug of DB75, an aromatic dication related to pentamidine with efficacy against African trypanosomiasis, Pneumocystis carinii pneumonia, and malaria. The pharmacokinetics and metabolism studies in rat and monkey highlight the potential of DB289 for oral delivery, showcasing the strategic development of prodrugs to improve the bioavailability and therapeutic efficacy of antiprotozoal and antifungal drugs (I. Midgley et al., 2007).

Antimicrobial and Antioxidant Activities

The synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides from ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate has been explored for antimicrobial and antioxidant activities. These compounds have been evaluated against various pathogens and for their ability to scavenge free radicals, contributing to the development of new antimicrobial and antioxidant agents (K. Devi et al., 2010).

properties

IUPAC Name |

N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3/c1-2-23-16-9-7-15(8-10-16)21-19(22)18-12-11-17(24-18)13-3-5-14(20)6-4-13/h3-12H,2H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVAZQUSQCYQTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2565261.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-(trifluoromethyl)benzyl)acetamide](/img/structure/B2565267.png)

![3-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2565272.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2565276.png)